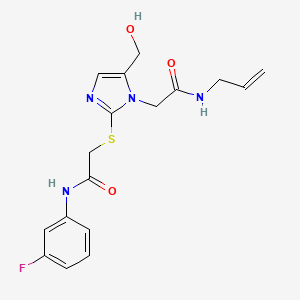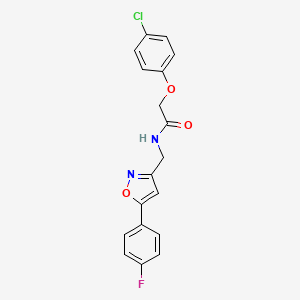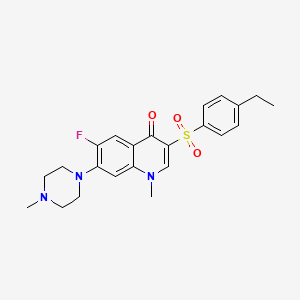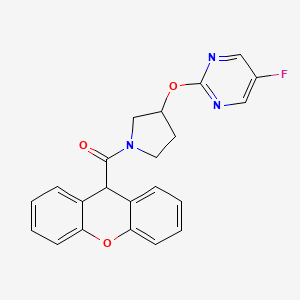![molecular formula C22H24N2O3 B2760449 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one CAS No. 887218-70-4](/img/structure/B2760449.png)
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, and a 4-ethylpiperazin-1-yl group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a precise molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chromen-2-one group might undergo reactions typical for carbonyl compounds, while the 4-ethylpiperazin-1-yl group might participate in reactions typical for amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antimicrobial Activity
Chromen-2-one derivatives, including those with piperazine substitutions, have been extensively studied for their antimicrobial properties. For instance, novel compounds synthesized with variations in the chromen-2-one structure showed significant antibacterial and antifungal activities, comparable to standard treatments. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mandala et al., 2013).
Catalytic Applications
The synthesis of various chromen-2-one derivatives has been facilitated by employing novel catalytic processes. For example, silica-bonded N-propylpiperazine sodium n-propionate has been used as a recyclable catalyst for synthesizing chromen derivatives, highlighting its utility in green chemistry and sustainable chemical processes (Niknam et al., 2012).
Neuroprotective and Antioxidant Roles
Certain chromen-2-one derivatives have shown promise in neuroprotection and antioxidant activities. For instance, compounds with modifications in the chromen-2-one core exhibited antioxidant and neuroprotective roles, indicating potential applications in treating neurological disorders and mitigating oxidative stress (Zuo et al., 2015).
Anti-Inflammatory Properties
The anti-inflammatory potential of chromen-2-one derivatives has been explored, with compounds showing inhibitory effects on pro-inflammatory enzymes. This suggests their utility in developing anti-inflammatory drugs, which could be safer alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs), based on their selectivity indices (Makkar & Chakraborty, 2018).
Potential in Cancer Therapy
Chromen-2-one derivatives have also been investigated for their antitumor activities, with some compounds exhibiting potent cytotoxic effects against cancer cell lines. This opens avenues for their application in cancer therapy, either as direct therapeutic agents or as leads for developing more effective anticancer drugs (Patjana et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)15-19-20(25)9-8-17-14-18(22(26)27-21(17)19)16-6-4-3-5-7-16/h3-9,14,25H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGMGCRCUCDQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2760369.png)


![N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2760372.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)

![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

